molecular formula C10H19NO2 B13222892 Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13222892
M. Wt: 185.26 g/mol
InChI Key: WAOBLRSJQYXNJU-JTQLQIEISA-N
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Description

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The (2S)-2-methylpyrrolidine-2-carboxylate moiety indicates the specific stereochemistry and functional groups present in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate typically involves the esterification of (2S)-2-methylpyrrolidine-2-carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural feature imparts distinct reactivity and biological activity compared to other tert-butyl esters.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)6-5-7-11-10/h11H,5-7H2,1-4H3/t10-/m0/s1

InChI Key

WAOBLRSJQYXNJU-JTQLQIEISA-N

Isomeric SMILES

C[C@]1(CCCN1)C(=O)OC(C)(C)C

Canonical SMILES

CC1(CCCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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